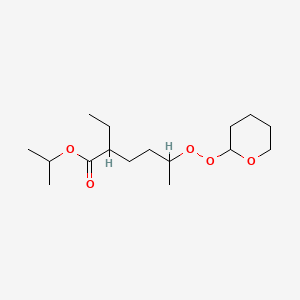
Mefluidide-potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefluidide-potassium is a chemical compound known for its use as a herbicide and plant growth regulator. It is a derivative of mefluidide and is primarily used to regulate the growth of turf grass and ornamental plants. The compound’s chemical formula is C₁₁H₁₂F₃KN₂O₃S, and it is recognized for its ability to inhibit the biosynthesis of gibberellins, which are plant hormones that promote growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mefluidide-potassium involves the reaction of mefluidide with potassium hydroxide. The process typically includes the following steps:
Preparation of Mefluidide: Mefluidide is synthesized by reacting 2,4-dimethyl-5-(trifluoromethanesulfonamido)aniline with acetic anhydride.
Formation of this compound: Mefluidide is then reacted with potassium hydroxide in an aqueous solution to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically crystallized and purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Mefluidide-potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted this compound compounds with different functional groups.
Applications De Recherche Scientifique
Mefluidide-potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in regulating the growth of turf grass and ornamental plants.
Medicine: Research is ongoing to explore its potential use in medical applications, including its effects on cellular processes.
Mécanisme D'action
Mefluidide-potassium exerts its effects by inhibiting the biosynthesis of gibberellins, which are plant hormones that promote growth. The compound targets specific enzymes involved in the gibberellin biosynthesis pathway, leading to reduced plant growth and development. This mechanism makes it effective as a plant growth regulator and herbicide .
Comparaison Avec Des Composés Similaires
Mefluidide-potassium is unique compared to other similar compounds due to its specific mode of action and chemical structure. Similar compounds include:
Mepiquat chloride: Another plant growth regulator that inhibits gibberellin biosynthesis but has a different chemical structure.
Chlorflurenol: A compound with similar herbicidal properties but different molecular targets.
Acifluorfen: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase.
This compound stands out due to its trifluoromethanesulfonamido group, which contributes to its unique chemical properties and effectiveness as a plant growth regulator .
Propriétés
Numéro CAS |
83601-83-6 |
|---|---|
Formule moléculaire |
C11H12F3KN2O3S |
Poids moléculaire |
348.39 g/mol |
Nom IUPAC |
potassium;(5-acetamido-2,4-dimethylphenyl)-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C11H12F3N2O3S.K/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;/h4-5H,1-3H3,(H,15,17);/q-1;+1 |
Clé InChI |
QTWDVSMYLOZQBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C)[N-]S(=O)(=O)C(F)(F)F)C.[K+] |
Description physique |
Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




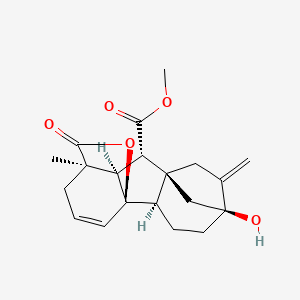

![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
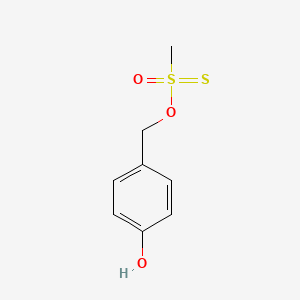
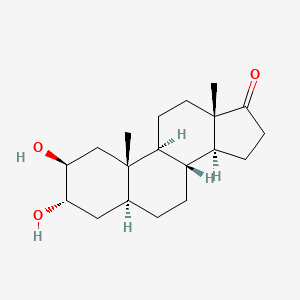
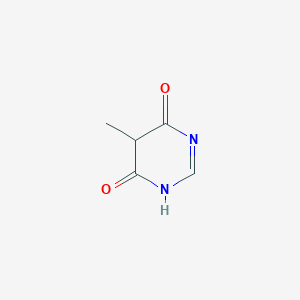
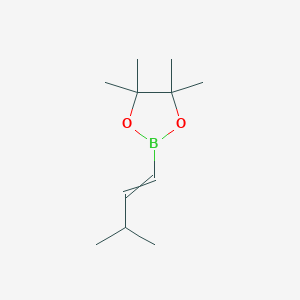
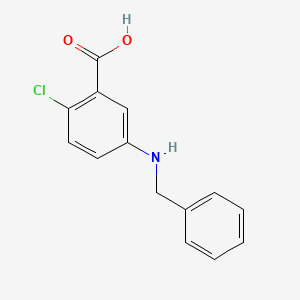

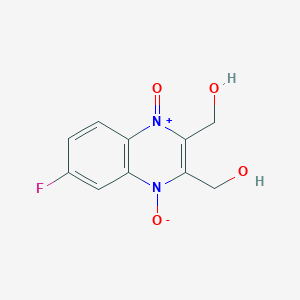
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
